2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride
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Overview
Description
2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chloro-substituted indene ring attached to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride typically involves the following steps:
Amination: The resulting amine is reacted with ethylene oxide to form 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the indene ring or the aminoethanol moiety.
Substitution: The chloro group on the indene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indene ring.
Scientific Research Applications
2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use this compound to study its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,3-dihydro-1H-inden-2-ylamine hydrochloride: A precursor in the synthesis of the target compound.
2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-indene-1-ylidene)malononitrile: Another indene derivative with different functional groups.
Uniqueness
2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride is unique due to its specific combination of a chloro-substituted indene ring and an aminoethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H15Cl2NO |
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Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-2-1-8-6-11(13-3-4-14)7-9(8)5-10;/h1-2,5,11,13-14H,3-4,6-7H2;1H |
InChI Key |
WENHYZOGEYGJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Cl)NCCO.Cl |
Origin of Product |
United States |
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